3-(1H-1,3-BENZODIAZOL-2-YL)-7-HYDROXY-2H-CHROMEN-2-ONE
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Overview
Description
3-(1H-1,3-BENZODIAZOL-2-YL)-7-HYDROXY-2H-CHROMEN-2-ONE is a complex organic compound that belongs to the class of benzodiazoles and chromenones. This compound is known for its unique structural features, which include a benzodiazole ring fused to a chromenone moiety. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,3-BENZODIAZOL-2-YL)-7-HYDROXY-2H-CHROMEN-2-ONE typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminobenzimidazole with 7-hydroxy-4-chloromethylcoumarin in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(1H-1,3-BENZODIAZOL-2-YL)-7-HYDROXY-2H-CHROMEN-2-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone derivative.
Reduction: The benzodiazole ring can be reduced under hydrogenation conditions.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 3-(1H-1,3-BENZODIAZOL-2-YL)-7-KETO-2H-CHROMEN-2-ONE.
Reduction: Formation of 3-(1H-1,3-BENZODIAZOL-2-YL)-7-HYDROXY-2H-CHROMAN-2-ONE.
Substitution: Formation of halogenated derivatives such as 3-(1H-1,3-BENZODIAZOL-2-YL)-7-HALO-2H-CHROMEN-2-ONE.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-(1H-1,3-BENZODIAZOL-2-YL)-7-HYDROXY-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(1H-1,3-BENZODIAZOL-2-YL)-1,2-DIHYDROPYRAZIN-2-ONE
- 3-(1H-BENZIMIDAZOL-2-YL)PROPIONAMIDE
- 3-(1H-BENZIMIDAZOL-2-YL)-1H-INDAZOLE
Uniqueness
Compared to similar compounds, 3-(1H-1,3-BENZODIAZOL-2-YL)-7-HYDROXY-2H-CHROMEN-2-ONE stands out due to its unique combination of a benzodiazole ring and a chromenone moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-(1H-benzimidazol-2-yl)-7-hydroxychromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O3/c19-10-6-5-9-7-11(16(20)21-14(9)8-10)15-17-12-3-1-2-4-13(12)18-15/h1-8,19H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKLWVMVXBCSONV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC4=C(C=C(C=C4)O)OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00419810 |
Source
|
Record name | 2H-1-Benzopyran-2-one, 3-(1H-benzimidazol-2-yl)-7-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00419810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68482-66-6 |
Source
|
Record name | 2H-1-Benzopyran-2-one, 3-(1H-benzimidazol-2-yl)-7-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00419810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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